molecular formula C12H20ClNO3 B3954568 5-[[Di(propan-2-yl)amino]methyl]furan-2-carboxylic acid;hydrochloride

5-[[Di(propan-2-yl)amino]methyl]furan-2-carboxylic acid;hydrochloride

Cat. No.: B3954568
M. Wt: 261.74 g/mol
InChI Key: DSULQWHSMVWOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[[Di(propan-2-yl)amino]methyl]furan-2-carboxylic acid;hydrochloride is a chemical compound with a unique structure that combines a furan ring with a carboxylic acid group and a di(propan-2-yl)amino methyl group

Properties

IUPAC Name

5-[[di(propan-2-yl)amino]methyl]furan-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-8(2)13(9(3)4)7-10-5-6-11(16-10)12(14)15;/h5-6,8-9H,7H2,1-4H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSULQWHSMVWOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(O1)C(=O)O)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[Di(propan-2-yl)amino]methyl]furan-2-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of furfural using oxidizing agents like potassium permanganate.

    Attachment of the Di(propan-2-yl)amino Methyl Group: This step involves the reaction of the furan-2-carboxylic acid with di(propan-2-yl)amine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various derivatives, including furan-2,5-dicarboxylic acid.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation Products: Furan-2,5-dicarboxylic acid.

    Reduction Products: Tetrahydrofuran derivatives.

    Substitution Products: Various substituted furan derivatives.

Scientific Research Applications

5-[[Di(propan-2-yl)amino]methyl]furan-2-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[[Di(propan-2-yl)amino]methyl]furan-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler analog without the di(propan-2-yl)amino methyl group.

    Tetrahydrofuran derivatives: Reduced forms of furan compounds with different chemical properties.

    Substituted furans: Compounds with various substituents on the furan ring.

Uniqueness

5-[[Di(propan-2-yl)amino]methyl]furan-2-carboxylic acid;hydrochloride is unique due to the presence of the di(propan-2-yl)amino methyl group, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[Di(propan-2-yl)amino]methyl]furan-2-carboxylic acid;hydrochloride
Reactant of Route 2
Reactant of Route 2
5-[[Di(propan-2-yl)amino]methyl]furan-2-carboxylic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.